molecular formula C26H40O5 B1674536 Latanoprost CAS No. 130209-82-4

Latanoprost

Numéro de catalogue: B1674536
Numéro CAS: 130209-82-4
Poids moléculaire: 432.6 g/mol
Clé InChI: GGXICVAJURFBLW-CEYXHVGTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacological Mechanism

Latanoprost functions by increasing the outflow of aqueous humor through the uveoscleral pathway, thus effectively reducing IOP. Upon topical administration, it is converted to its active metabolite, this compound acid, which binds to the FP prostanoid receptor in the ciliary body and enhances uveoscleral outflow. The drug's mechanism is characterized by:

  • Increased Aqueous Humor Outflow : this compound promotes remodeling of the extracellular matrix within the ciliary muscle, facilitating better fluid drainage .
  • Reduced Collagen Levels : Studies indicate that this compound decreases collagen levels in the uveoscleral outflow pathway, which is crucial for maintaining normal IOP .

FDA-Approved Indications

This compound is primarily indicated for:

  • Open-Angle Glaucoma : It is the first-line treatment for this condition due to its efficacy and once-daily dosing convenience.
  • Ocular Hypertension : Effective in managing patients with elevated IOP not associated with glaucoma.

Additionally, a fixed-dose combination of this compound with netarsudil has been approved for treating open-angle glaucoma and ocular hypertension .

Off-Label Uses

This compound has several off-label applications, including:

  • Pediatric Glaucoma : Used cautiously in children due to potential side effects.
  • Chronic Angle-Closure Glaucoma : After surgical intervention like peripheral iridotomy.
  • Normal-Tension Glaucoma : Aids in IOP management despite normal baseline pressures.
  • Steroid-Induced Glaucoma : Effective in patients developing elevated IOP due to steroid use.
  • Pigmentary Glaucoma : Demonstrated efficacy in managing this variant by bypassing trabecular meshwork obstruction .

Clinical Efficacy

Numerous studies have validated the effectiveness of this compound in lowering IOP:

StudyPopulationTreatmentResults
Mastropasqua et al. (1999)Patients with Pigmentary Glaucoma0.005% this compound vs. 0.5% TimololGreater hypotensive effect with this compound (p < 0.001)
Vetrugno et al. (2000)Patients with Steroid-Induced Ocular Hypertension0.005% this compound vs. 0.5% TimololNo significant difference in IOP reduction
Gupta et al. (2007)Experimental ModelThis compound vs. TimololSimilar IOP reduction rates (35.06% vs. 34.21%)

These findings highlight this compound's robust performance compared to traditional therapies like timolol maleate.

Safety Profile

This compound is generally well-tolerated; however, some side effects include:

  • Increased Iris Pigmentation : Notably in patients with brown eyes.
  • Periorbital Skin Changes : Darkening of eyelid skin may occur with prolonged use.
  • Eyelash Changes : Increased length and thickness of eyelashes have been reported .

Case Studies and Research Insights

Recent studies have explored various aspects of this compound's application:

  • Longitudinal Effects on Mice : Research indicated that sustained daily application effectively lowers IOP but raises concerns about potential long-term side effects on iris pigmentation and corneal thickness .
  • Comparative Studies : Trials comparing this compound to other medications consistently show superior efficacy in IOP reduction across diverse patient demographics .

Mécanisme D'action

Target of Action

Latanoprost, a prodrug analog of prostaglandin F2 alpha, primarily targets the prostaglandin F receptor . This receptor plays a crucial role in regulating the outflow of aqueous humor from the eyes .

Mode of Action

This compound acts as a selective agonist at the prostaglandin F receptor . By binding to this receptor, this compound increases the sclera’s permeability to aqueous fluid . This action results in an increased outflow of aqueous humor from the eyes through the uveoscleral tract .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin F2 alpha pathway . By selectively stimulating the prostaglandin F2 alpha receptor, this compound increases the outflow of aqueous humor . This action may involve the remodeling of the extracellular matrix and regulation of matrix metalloproteinases .

Pharmacokinetics

This compound is an isopropyl ester prodrug that is absorbed through the cornea . Upon absorption, it is hydrolyzed by esterases to the biologically active form, this compound acid . The peak concentration in the aqueous humor is reached about two hours after topical administration . Once this compound acid reaches the circulation, it is quickly metabolized in the liver by fatty acid beta oxidation . The plasma half-life is only 17 minutes .

Result of Action

The primary result of this compound’s action is a reduction in intraocular pressure . By increasing the outflow of aqueous fluid, this compound lowers intraocular pressure . This reduction in pressure can help prevent complications such as optic nerve damage and visual field loss .

Analyse Biochimique

Biochemical Properties

Latanoprost is a prodrug that is hydrolyzed by esterases in the cornea to its active form, this compound acid . This active form interacts with the prostaglandin F2 alpha receptor, a G-protein coupled receptor, leading to a series of biochemical reactions that increase the outflow of aqueous humor . The interaction between this compound acid and the prostaglandin F2 alpha receptor involves the activation of matrix metalloproteinases, which remodel the extracellular matrix and facilitate increased fluid outflow .

Cellular Effects

This compound acid exerts several effects on various cell types within the eye. It primarily affects the cells of the ciliary muscle, leading to increased uveoscleral outflow . Additionally, this compound acid influences the expression of genes involved in extracellular matrix remodeling, such as matrix metalloproteinases . This remodeling process is crucial for maintaining the proper function of the trabecular meshwork and ensuring efficient fluid drainage from the eye .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to this compound acid, which then binds to the prostaglandin F2 alpha receptor on the surface of ciliary muscle cells . This binding activates a signaling cascade that includes the release of calcium ions and the activation of protein kinase C . These events lead to the remodeling of the extracellular matrix through the activation of matrix metalloproteinases, ultimately increasing the outflow of aqueous humor and reducing intraocular pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug is rapidly hydrolyzed to its active form upon administration, with peak effects occurring within a few hours . The reduction in intraocular pressure can last for up to 24 hours, making it suitable for once-daily administration . Long-term studies have shown that this compound maintains its efficacy over extended periods, with no significant degradation or loss of activity .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At therapeutic doses, this compound effectively reduces intraocular pressure without significant adverse effects . At higher doses, it can cause conjunctival hyperemia and other ocular surface changes . These findings highlight the importance of proper dosing to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is metabolized primarily in the liver through beta-oxidation of its fatty acid side chain . The metabolites, 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid, are then excreted via the kidneys . This metabolic pathway ensures the rapid clearance of the drug from the systemic circulation, minimizing the risk of systemic side effects .

Transport and Distribution

After topical administration, this compound is absorbed through the cornea and distributed within the aqueous humor of the eye . The active form, this compound acid, can be detected in the aqueous humor for up to 4 hours post-administration . The drug’s lipophilic nature facilitates its penetration through the corneal epithelium and its subsequent distribution within ocular tissues .

Subcellular Localization

This compound acid primarily localizes to the ciliary muscle cells, where it exerts its effects on the prostaglandin F2 alpha receptor . The drug does not appear to undergo significant post-translational modifications or targeting to other subcellular compartments . Its activity is largely confined to the extracellular matrix and the cell surface receptors involved in aqueous humor outflow regulation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le latanoprost est synthétisé selon un procédé en plusieurs étapes qui implique l'utilisation de précurseurs chiraux et de diverses conditions réactionnelles. Une voie de synthèse efficace implique l'utilisation de la lactone diol de Corey comme substrat chiral. Le procédé comprend des conditions d'oxydation de Swern, de réduction allylique et de réaction de Wittig . La réduction des groupes fonctionnels cétone et alcène est réalisée en une seule étape en utilisant un catalyseur peu coûteux tel que le chlorure de nickel et le borohydrure de sodium dans le méthanol .

Méthodes de production industrielle : La production industrielle du this compound implique l'adaptation des méthodes de synthèse en laboratoire tout en garantissant un rendement et une pureté élevés. Une méthode brevetée comprend la réduction d'un groupe lactone en utilisant du diisobutylaluminium hydrure à basses températures . Cette méthode est conçue pour être efficace et évolutive pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le latanoprost subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé est sensible à l'hydrolyse et peut être converti en sa forme active, l'acide this compound, par hydrolyse d'ester .

Réactifs et conditions courants :

Produits principaux : Le produit principal formé par ces réactions est l'acide this compound, qui est la forme biologiquement active du composé .

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

5. Mécanisme d'Action

Le this compound exerce ses effets en augmentant l'écoulement de l'humeur aqueuse des yeux par la voie uvéosclérale . C'est un agoniste sélectif du récepteur de la prostaglandine F, ce qui entraîne la relaxation du muscle ciliaire et l'augmentation de l'écoulement uvéoscléral . Le composé est initialement administré sous forme de prodrog isopropyl ester, qui est hydrolysé par les estérases dans la cornée pour former l'acide this compound actif .

Activité Biologique

Latanoprost is a synthetic prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. It is known for its efficacy in lowering intraocular pressure (IOP) and has been studied extensively for its biological activities, pharmacokinetics, and safety profile. This article explores the biological activity of this compound, supported by clinical data, case studies, and research findings.

This compound acts as an agonist at the prostaglandin F2α (FP) receptor, which mediates its effects on ocular tissues. Upon administration, this compound is hydrolyzed to its active form, this compound acid, which facilitates increased uveoscleral outflow of aqueous humor, leading to a reduction in IOP. The peak concentration of this compound acid in the aqueous humor occurs approximately 1-2 hours post-dosing, with a concentration range of 15-30 ng/mL .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is well-absorbed through the cornea due to its lipophilicity. The systemic absorption is minimal, with peak plasma concentrations reaching 53 pg/mL within 5 minutes after administration. The elimination half-life is approximately 2-3 hours from the eye and 17 minutes from systemic circulation . Notably, younger patients exhibit higher plasma concentrations due to lower body weight and blood volume .

Efficacy in Glaucoma Treatment

Numerous studies have demonstrated the efficacy of this compound in reducing IOP compared to other treatments:

  • Clinical Trials : A review of three multicenter Phase III studies involving 829 patients showed that this compound reduced IOP by 31% to 35% over six months . In a comparative study against timolol, this compound exhibited a greater mean reduction in IOP (9.72 mmHg vs. 7.27 mmHg) at three months .
  • Long-term Studies : Long-term studies have confirmed sustained efficacy, with no significant adverse effects noted over periods extending up to five years .

Comparative Studies

This compound has been compared with other prostaglandin analogs and treatments:

Study Treatment Mean IOP Reduction Duration
This compound35%6 months
Timolol7.27 mmHg3 months
This compoundSignificant improvementVaries

In a randomized controlled trial comparing this compound with travoprost, no significant differences were found in IOP values after treatment; however, pooled data indicated a slight advantage for travoprost .

Adverse Effects

While this compound is generally well-tolerated, some ocular adverse effects have been reported:

  • Common Side Effects : Conjunctival hyperemia and pigmentation changes in the iris and eyelashes are notable .
  • Severe Reactions : Rare cases have documented significant increases in IOP upon discontinuation of treatment .

Case Studies

A case study involving a patient with medically resistant glaucoma illustrated the effectiveness of this compound in reducing IOP from 25 mmHg to as low as 10 mmHg following treatment initiation. However, complications arose when treatment was discontinued, highlighting the importance of consistent medication adherence .

Alternative Uses

Recent studies have explored the potential use of this compound beyond glaucoma management:

  • Alopecia Areata : A randomized trial indicated that while topical this compound showed some efficacy in promoting hair regrowth in alopecia areata, it was less effective than betamethasone dipropionate lotion .
  • Neuroprotective Effects : Research has suggested that this compound may exert neuroprotective effects on retinal ganglion cells under stress conditions, potentially benefiting patients with optic nerve damage .

Propriétés

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXICVAJURFBLW-CEYXHVGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041057
Record name Latanoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Latanoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.29e-02 g/L
Record name Latanoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Elevated intraocular pressure leads to an increased risk of glaucomatous visual field loss. The higher the intraocular pressure, the higher the risk of damage to the optic nerve and loss of visual field. Latanoprost selectively stimulates the prostaglandin F2 alpha receptor and this results in a decreased intraocular pressure (IOP) via the increased outflow of aqueous humor, which is often implicated in cases of elevated intraocular pressure. Possible specific mechanisms of the abovementioned increased aqueous outflow are the remodeling of the extracellular matrix and regulation of matrix metalloproteinases. These actions result in higher tissue permeability related to humor outflow pathways, which likely change outflow resistance and/or outflow rates.
Record name Latanoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00654
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

130209-82-4, 155551-81-8
Record name Latanoprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130209-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latanoprost [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130209824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latanoprost, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155551818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latanoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00654
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Latanoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Latanoprost
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATANOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z5B6HVF6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Latanoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Latanoprost
Reactant of Route 2
Latanoprost
Reactant of Route 3
Latanoprost
Reactant of Route 4
Reactant of Route 4
Latanoprost
Reactant of Route 5
Latanoprost
Reactant of Route 6
Latanoprost
Customer
Q & A

Q1: What is the primary mechanism of action of Latanoprost in reducing intraocular pressure (IOP)?

A: this compound, a prostaglandin F2α analog, primarily reduces IOP by increasing uveoscleral outflow of aqueous humor. []

Q2: Does this compound influence the trabecular meshwork outflow pathway?

A: While this compound's primary mechanism targets uveoscleral outflow, studies suggest it may also have a modest effect on trabecular meshwork outflow. []

Q3: How does this compound interact with its target to increase uveoscleral outflow?

A: this compound, after being hydrolyzed to its active free acid form, binds to prostaglandin FP receptors in the ciliary muscle and surrounding tissues. This binding initiates a cascade of intracellular signaling events, leading to extracellular matrix remodeling and increased permeability of the tissues involved in uveoscleral outflow. [, ]

Q4: What is the molecular formula and weight of this compound?

A: this compound has a molecular formula of C26H40O5 and a molecular weight of 432.59 g/mol. [, ]

Q5: Are there spectroscopic data available to confirm the structure of this compound?

A: Yes, this compound structure has been confirmed by various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and HRMS. []

Q6: How does temperature affect the stability of this compound?

A: this compound exhibits thermal instability. Studies reveal that while it remains stable at 4°C and 25°C, it degrades at higher temperatures. For instance, at 50°C, 10% degradation occurs within 8.25 days. []

Q7: Does exposure to light impact this compound stability?

A: Yes, this compound is susceptible to degradation upon exposure to ultraviolet radiation, particularly UVB. []

Q8: What practical storage recommendations can be derived from the stability data?

A: Based on its sensitivity to light and heat, this compound should ideally be stored in a cool, dark place, preferably below room temperature. []

Q9: How is this compound absorbed and distributed in the eye?

A: this compound, being an ester prodrug, is well absorbed through the cornea. After penetrating the cornea, it undergoes hydrolysis to its active free acid form, which then effectively reaches the aqueous humor, achieving peak concentration within 1-2 hours after topical application. [, ]

Q10: Describe the metabolism and excretion of this compound.

A: this compound is primarily metabolized in the liver, mainly through beta-oxidation, into more polar metabolites like the 1,2-dinor acid and 1,2,3,4-tetranor metabolites. These metabolites, along with a small amount of the active acid form, are primarily excreted in the urine and to a lesser extent in feces. [, ]

Q11: Is there any evidence of this compound accumulation in ocular tissues or systemically?

A: Studies in cynomolgus monkeys indicate no significant accumulation of this compound or its metabolites in ocular tissues or systemically after repeated topical administration. [, ]

Q12: What in vitro models have been used to study the effects of this compound on ocular cells?

A: Researchers have utilized cultured human Tenon fibroblasts (HTFs) and rabbit ciliary muscle (RCM) cells to investigate the effects of this compound on extracellular matrix remodeling, cellular contraction, and gene expression related to IOP regulation. [, ]

Q13: What animal models have been employed to investigate the efficacy and safety of this compound in glaucoma?

A: Albino rabbits, cynomolgus monkeys, and beagle dogs are among the animal models used to study the IOP-lowering effects, pharmacokinetics, and ocular safety of this compound. [, , , , ]

Q14: What are the key findings from clinical trials evaluating the efficacy of this compound in glaucoma patients?

A: Numerous clinical trials have demonstrated that this compound effectively reduces IOP in patients with open-angle glaucoma and ocular hypertension, both as monotherapy and in combination with other IOP-lowering medications. These trials have also highlighted its favorable long-term safety and tolerability profile compared to some other classes of glaucoma medications. [, , , , , , , , , , ]

Q15: Is there evidence of this compound resistance developing in patients with glaucoma?

A: While this compound is generally effective, some patients may experience a diminished response over time, termed "this compound non-response." The mechanisms underlying this phenomenon are not fully understood but may involve changes in prostaglandin receptor expression or function, alterations in downstream signaling pathways, or increased resistance to uveoscleral outflow. []

Q16: What are the most common ocular adverse events associated with this compound?

A: The most frequently reported ocular adverse events associated with this compound are conjunctival hyperemia, increased iris pigmentation, hypertrichosis (growth of eyelashes), and ocular surface irritation. [, ]

Q17: Are there any concerns regarding the long-term safety of this compound, particularly regarding its potential to cause malignant melanoma?

A: Extensive safety data from clinical trials and post-marketing surveillance have not established a causal link between this compound use and malignant melanoma, either ocular or cutaneous. While this compound can increase iris pigmentation, this effect is thought to be due to stimulation of melanin synthesis and not an increase in melanocyte proliferation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.